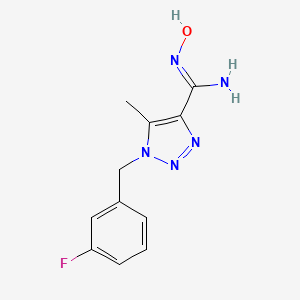

1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide

CAS No.: 1255790-91-0

Cat. No.: VC2614845

Molecular Formula: C11H12FN5O

Molecular Weight: 249.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255790-91-0 |

|---|---|

| Molecular Formula | C11H12FN5O |

| Molecular Weight | 249.24 g/mol |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]-N'-hydroxy-5-methyltriazole-4-carboximidamide |

| Standard InChI | InChI=1S/C11H12FN5O/c1-7-10(11(13)15-18)14-16-17(7)6-8-3-2-4-9(12)5-8/h2-5,18H,6H2,1H3,(H2,13,15) |

| Standard InChI Key | SLOJWTVYOUTCSH-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=C(N=NN1CC2=CC(=CC=C2)F)/C(=N/O)/N |

| SMILES | CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=NO)N |

| Canonical SMILES | CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=NO)N |

Introduction

Chemical Structure and Properties

1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide belongs to the class of 1,2,3-triazole derivatives, a group of heterocyclic compounds characterized by a five-membered ring containing three adjacent nitrogen atoms. The compound's structure includes several key functional groups that contribute to its chemical and biological properties.

Structural Components

The molecule consists of the following structural elements:

-

A 1,2,3-triazole core ring system

-

A methyl group at position 5 of the triazole ring

-

A hydroxycarboximidamide group at position 4

-

A 3-fluorobenzyl moiety attached to the N1 position of the triazole

The related compound 1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide has similar structural features but lacks the methyl group at position 5 of the triazole ring .

Physical and Chemical Properties

Table 1: Physicochemical Properties of 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂FN₅O |

| Molecular Weight | 249.25 g/mol |

| Physical Appearance | Crystalline solid |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

| Log P | Estimated 1.8-2.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

The compound features multiple hydrogen bonding sites, which contribute to its potential interactions with biological targets. The 3-fluorobenzyl group enhances lipophilicity and may contribute to membrane permeability, while the hydroxyl group of the hydroxycarboximidamide functionality serves as both a hydrogen bond donor and acceptor, potentially facilitating binding interactions with protein targets.

Synthesis Methodologies

The synthesis of 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide typically involves multiple reaction steps, employing strategies similar to those used for related triazole compounds.

Click Chemistry Approach

Similar to related triazole compounds, the core structure can be synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This approach typically involves the reaction of an azide intermediate with a terminal alkyne .

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide would be influenced by its structural elements:

-

The fluorine substituent on the benzyl ring likely enhances binding affinity and metabolic stability. Research on similar compounds has shown that halogen substitutions on aromatic rings can significantly impact biological activity .

-

The methyl group at position 5 differentiates this compound from its unmethylated analog and may alter its binding characteristics and biological profile.

-

The hydroxycarboximidamide group provides hydrogen bonding capabilities that could be crucial for interactions with biological targets.

Comparative Analysis with Related Compounds

Structural Comparison

Table 2: Structural Comparison with Related Triazole Compounds

Activity Comparison

Research on related triazole compounds has shown that seemingly minor structural modifications can lead to significant changes in biological activity. For instance, in studies of coumarin-triazole hybrids, the placement of substituents like fluorine or methoxy groups at different positions on the benzyl ring resulted in dramatic differences in enzyme inhibition potency .

The addition of the methyl group at position 5 in 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide, compared to its unmethylated analog, could potentially:

-

Increase lipophilicity

-

Create steric hindrance affecting binding orientation

-

Provide additional van der Waals interactions with target proteins

-

Alter the electronic properties of the triazole ring

Reactivity and Chemical Behavior

Key Reactive Sites

The compound contains several functional groups that can participate in chemical reactions:

-

The triazole ring can participate in various reactions, though it generally has reduced reactivity compared to other azoles due to its aromatic stability.

-

The hydroxycarboximidamide group can potentially engage in:

-

Hydrogen bonding interactions

-

Acid-base reactions through the hydroxyl group

-

Metal chelation

-

-

The benzyl moiety with its fluorine substituent can participate in nucleophilic aromatic substitution reactions under specific conditions.

Stability Considerations

The stability of 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide is influenced by:

Analytical Characterization

Spectroscopic Characteristics

The identification and characterization of 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide would typically involve various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methyl group at position 5, the methylene protons of the benzyl group, aromatic protons of the fluorobenzyl moiety, and protons of the hydroxycarboximidamide group.

-

¹³C NMR would display signals for the triazole carbons, particularly the quaternary carbon at position 4, as well as the characteristic splitting patterns for carbons adjacent to fluorine.

-

¹⁹F NMR would show a characteristic signal for the fluorine atom.

-

-

Mass Spectrometry:

-

Expected molecular ion peak at m/z 249 [M+H]⁺

-

Characteristic fragmentation patterns including loss of the hydroxy group and cleavage of the N-N bond in the triazole ring

-

-

Infrared Spectroscopy:

-

Characteristic absorption bands for N-H, O-H, C=N, and aromatic C=C stretching vibrations

-

Chromatographic Behavior

For purification and analysis, the compound would likely exhibit characteristic retention times in:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC) with appropriate solvent systems

Structure-Based Drug Design Considerations

Medicinal Chemistry Perspective

From a medicinal chemistry standpoint, 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide possesses several favorable features:

-

The triazole ring serves as a rigid scaffold that can present functional groups in defined spatial orientations, which is valuable for targeted interactions with biological receptors.

-

The fluorine substituent offers several advantages:

-

Increased lipophilicity

-

Enhanced metabolic stability by blocking potential sites of oxidative metabolism

-

Potential for additional binding interactions through fluorine-protein interactions

-

-

The hydroxycarboximidamide group provides multiple hydrogen bonding sites that can enhance binding affinity and specificity for target proteins.

-

The methyl group at position 5 offers a point of diversity that can be exploited in structure-activity relationship studies.

Future Research Directions

Synthetic Optimization

Future research on 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide could focus on:

-

Development of more efficient synthetic routes with higher yields

-

Green chemistry approaches to minimize environmental impact

-

Scale-up procedures for larger-scale production

Biological Evaluation

Comprehensive biological screening would be valuable to:

-

Identify specific enzyme targets or receptors with which the compound interacts

-

Determine structure-activity relationships through systematic modification

-

Evaluate pharmacokinetic properties and metabolic stability

-

Assess potential toxicity and side effects

Computational Studies

Computational approaches could provide insights into:

-

Binding modes with potential biological targets

-

Electronic properties and their relationship to activity

-

Optimization of structure for enhanced binding affinity and selectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume